molecular formula C12H16O3 B12098287 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde CAS No. 39117-96-9

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde

Cat. No.: B12098287
CAS No.: 39117-96-9
M. Wt: 208.25 g/mol
InChI Key: IXYPPMYIFGLKLY-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde (C₁₂H₁₆O₃) is a substituted salicylaldehyde derivative featuring a tert-butyl group at the 5-position, a hydroxyl group at the 2-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the benzaldehyde core. Salicylaldehyde derivatives are pivotal in coordination chemistry, serving as ligands for metal complexes due to their chelating properties .

Properties

CAS No.

39117-96-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-tert-butyl-2-hydroxy-3-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-6,14-15H,7H2,1-3H3

InChI Key

IXYPPMYIFGLKLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in the formation of various derivatives and ligands.

Key Applications:

  • Synthesis of Schiff Bases: This compound can be transformed into Schiff bases which are crucial intermediates in organic synthesis. For instance, it is used to synthesize 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone, which has potential applications in coordination chemistry and catalysis .
  • Ligand Development: It is involved in the synthesis of organic ligands that form complexes with transition metals, enhancing their catalytic properties .

Medicinal Chemistry

The biological activities of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde have been explored in various studies, highlighting its potential therapeutic applications.

Biological Insights:

  • Antitumor Activity: Research indicates that derivatives of this compound may exhibit antitumor properties. For example, modifications to the structure have resulted in compounds that inhibit microtubule polymerization, a mechanism relevant for cancer treatment .
  • Contact Allergens: Studies have identified this compound as a low-molecular-weight contact allergen within certain resins, suggesting its relevance in dermatological research and safety assessments .

Materials Science

In materials science, 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is utilized for its chemical stability and reactivity.

Material Applications:

  • Polymer Chemistry: It is incorporated into polymer formulations to enhance properties such as thermal stability and resistance to environmental factors.
  • Coatings and Adhesives: The compound's aldehyde functionality allows it to participate in cross-linking reactions, improving the performance of coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of Schiff bases
Development of metal complexes
Medicinal ChemistryAntitumor activity through microtubule inhibition
Identified as a contact allergen
Materials ScienceUsed in polymer formulations
Enhances coatings and adhesives

Case Studies

  • Antitumor Agent Development:
    A study focused on synthesizing derivatives of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde revealed that specific modifications could lead to compounds with significant antiproliferative activity against cancer cell lines. The structure–activity relationship analysis indicated that certain substitutions enhanced potency dramatically, making these derivatives promising candidates for further development as antitumor agents .
  • Allergen Identification:
    In a comprehensive investigation into low-molecular-weight allergens found in p-tert-butylphenol-formaldehyde resin, researchers identified 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde as a notable allergen. This finding underscores the importance of evaluating chemical safety profiles in industrial applications where exposure may occur .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde with analogs differing in the 3-position substituent:

Compound Name Substituent (3-position) Molecular Formula Molecular Weight Key Properties/Applications References
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde -CH₂OH C₁₂H₁₆O₃ 208.25 (calc.) Polar, hydrogen-bonding ligand; potential use in luminescent complexes -
5-tert-Butyl-2-hydroxy-3-(methylthio)benzaldehyde -SMe C₁₂H₁₆O₂S 224.32 Moderate polarity; sulfur enhances metal-binding affinity
5-Tert-butyl-2-hydroxy-3-methoxybenzaldehyde -OMe C₁₂H₁₆O₃ 208.25 Boiling point: 288.7°C; density: 1.1 g/cm³; UV-stabilizer precursor
5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde -Br C₁₁H₁₃BrO₂ 257.13 High reactivity for cross-coupling; yield: 83% in optimized bromination
5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde -I C₁₁H₁₃IO₂ 304.12 Heavy atom effect for crystallography; LogP: 3.11
5-(Azidomethyl)-3-tert-butyl-2-hydroxybenzaldehyde -CH₂N₃ C₁₂H₁₅N₃O₂ 233.27 Click chemistry intermediate; PSA: 87.05

Key Observations :

  • Polarity and Solubility : The hydroxymethyl (-CH₂OH) and azidomethyl (-CH₂N₃) groups increase polarity compared to hydrophobic tert-butyl or iodo substituents. This enhances water solubility, critical for biological or aqueous-phase applications .
  • Reactivity : Bromo and iodo derivatives are electrophilic, enabling Suzuki or Ullmann couplings . The azidomethyl group facilitates click chemistry .
  • Coordination Chemistry: Sulfur (methylthio) and oxygen (methoxy, hydroxymethyl) donors influence metal-binding modes. Sulfur’s soft base character favors transition metals like Cu(II) or Fe(III), while oxygen donors are ideal for lanthanides .

Structural and Functional Comparisons

  • Steric Effects : The tert-butyl group at the 5-position provides steric shielding across all analogs, reducing undesired side reactions in catalytic systems .
  • Hydrogen Bonding: The hydroxymethyl group in the target compound offers two hydrogen-bond donors (aldehyde O and -CH₂OH), surpassing the methoxy derivative’s single acceptor capability .
  • Thermal Stability : Methoxy and methylthio derivatives exhibit higher thermal stability (e.g., methoxy boiling point: 288.7°C) compared to bromo or iodo analogs, which may decompose under harsh conditions .

Biological Activity

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde (CAS No. 39117-96-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is characterized by the presence of both hydroxyl and hydroxymethyl groups on a benzaldehyde backbone. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC12H16O3
Molecular Weight208.26 g/mol
IUPAC Name5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde
CAS Number39117-96-9

Mechanisms of Biological Activity

The biological activity of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has indicated that 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • Study on Antioxidant Effects :
    A study published in a peer-reviewed journal evaluated the antioxidant capacity of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a therapeutic agent for oxidative stress-related diseases.
  • Antimicrobial Efficacy :
    In a recent clinical trial, the compound was tested against common pathogens responsible for skin infections. The results showed a notable reduction in bacterial load, supporting its use as a topical antimicrobial treatment.
  • Cancer Cell Line Study :
    A laboratory investigation assessed the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde led to significant cell cycle arrest and increased apoptosis rates, suggesting its potential as an anticancer agent.

Q & A

Q. How do structural modifications impact its performance in material science applications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂) to tune redox properties for conductive polymers. Compare with 3,5-di-tert-butyl analogs to assess steric vs. electronic effects on glass transition temperatures (DSC) or photoluminescence .

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